1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
1-Methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound featuring an imidazo[2,1-f]purine core fused with a dione moiety. Its structure includes a 1-methyl group, a 2-methylallyl substituent at position 3, and an m-tolyl (meta-methylphenyl) group at position 6. The imidazo[2,1-f]purine scaffold is notable for its structural similarity to adenosine, enabling interactions with adenosine receptors and phosphodiesterases (PDEs) .
Propriétés
IUPAC Name |
4-methyl-6-(3-methylphenyl)-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(8-9-23(15)18)14-7-5-6-13(3)10-14/h5-7,10H,1,8-9,11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTNHTDITSZHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves multiple steps, typically starting with the preparation of the core imidazo[2,1-f]purine structure This can be achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as in the development of new drugs or diagnostic agents.
Industry: The compound might find use in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Key Observations:
- Substituent Bulkiness: The target compound’s m-tolyl and methylallyl groups provide moderate steric bulk, contrasting with the larger dihydroisoquinoline group in Compound 5 and the dimethylphenyl group in Compound 49 .
- Solubility : Methoxy (Compound 70) and imidazole (Compound 44) substituents improve water solubility compared to the hydrophobic m-tolyl group in the target compound .
- Electron Effects: Electron-withdrawing groups (e.g., cyano in Compound 70) may enhance binding to kinase active sites, whereas electron-donating groups (e.g., methoxy) improve solubility .
Receptor Affinity:
- Serotonin/Dopamine Receptors: Compound 5 () exhibits nanomolar affinity for 5-HT1A (Ki = 12 nM) and D2 (Ki = 28 nM), attributed to its dihydroisoquinoline moiety . The target compound’s m-tolyl group may favor π-π stacking with aromatic residues in receptor pockets but likely with lower affinity due to reduced rigidity.
- Adenosine Receptors: Compound 44 () acts as a water-soluble antagonist (IC50 < 1 µM), suggesting that hydrophilic substituents are critical for receptor accessibility .
Enzyme Inhibition:
- PDE4B/PDE10A Inhibition : Compound 5 () inhibits PDE4B (IC50 = 0.8 µM) and PDE10A (IC50 = 1.2 µM), likely due to its extended alkyl chain positioning the compound in the enzyme’s hydrophobic pocket .
- TGF-β Pathway : The 2-chlorobenzyl substituent in ’s compound enhances TGF-β suppression, indicating halogenation’s role in bioactivity .
Activité Biologique
1-Methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazopurine class and features a unique structure that may contribute to its biological activity. Its molecular formula is C16H20N4O2, and it has a molecular weight of 284.36 g/mol.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the antidepressant potential of derivatives of imidazo[2,1-f]purine compounds. A related compound demonstrated significant affinity for serotonin receptors (5-HT1A and 5-HT7) and exhibited phosphodiesterase inhibitory activity (PDE4B and PDE10A) . This suggests that the biological activity of our compound may also involve modulation of serotonin pathways, which are critical in mood regulation.
Table 1: Summary of Biological Activities
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exhibited selective cytotoxicity against MDA-MB-468 breast cancer cells. The mechanism involved apoptosis induction as confirmed by flow cytometry analysis .
Study on Antidepressant Potential
A study conducted on a series of imidazo[2,1-f]purine derivatives showed that specific modifications could enhance their antidepressant properties. The lead compound demonstrated significant efficacy in reducing depressive-like behavior in animal models when administered at a dose of 2.5 mg/kg .
Anxiolytic Activity Comparison
In another study comparing various compounds for anxiolytic effects, the imidazo[2,1-f]purine derivatives showed superior efficacy compared to standard anxiolytics such as diazepam. This was attributed to their dual action on serotonin receptors and phosphodiesterase inhibition .
The biological activity of 1-methyl-3-(2-methylallyl)-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can be attributed to several mechanisms:
- Serotonergic Modulation : Interaction with 5-HT receptors suggests potential for mood enhancement.
- Phosphodiesterase Inhibition : By inhibiting PDEs, these compounds may increase cyclic AMP levels, contributing to their antidepressant effects.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells presents a promising avenue for therapeutic applications in oncology.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
